molecular formula C21H17N3O3S B2522957 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide CAS No. 897459-08-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B2522957
CAS No.: 897459-08-4
M. Wt: 391.45
InChI Key: TWVUQJDFQZZTGI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that features a benzodioxole moiety, an imidazothiazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Imidazothiazole Ring: This involves the condensation of 2-aminothiazole with benzaldehyde derivatives.

    Coupling Reaction: The final step involves coupling the benzodioxole moiety with the imidazothiazole derivative using acetic anhydride under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation reactions using reagents like bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of kinases and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

    Bis(2-ethylhexyl) terephthalate: Utilized as a plasticizer.

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is unique due to its combined structural features of benzodioxole and imidazothiazole rings, which confer distinct chemical and biological properties not commonly found in other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20(22-10-14-6-7-18-19(8-14)27-13-26-18)9-16-12-28-21-23-17(11-24(16)21)15-4-2-1-3-5-15/h1-8,11-12H,9-10,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVUQJDFQZZTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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